1,3-Dibromo-2-cyclopropylbenzene

Description

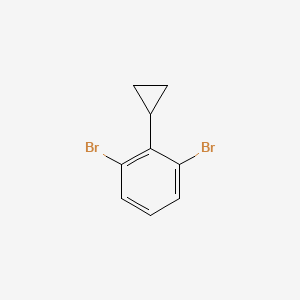

1,3-Dibromo-2-cyclopropylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a cyclopropyl group at the 2-position. This structure combines the steric and electronic effects of bromine substituents with the unique strain and reactivity of the cyclopropyl moiety. Applications may include its use as a building block in pharmaceuticals, agrochemicals, or materials science due to the versatility of bromine in cross-coupling reactions and the cyclopropyl group’s conformational rigidity .

Properties

Molecular Formula |

C9H8Br2 |

|---|---|

Molecular Weight |

275.97 g/mol |

IUPAC Name |

1,3-dibromo-2-cyclopropylbenzene |

InChI |

InChI=1S/C9H8Br2/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |

InChI Key |

BPKMHYVWWXTFTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-cyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclopropylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired dibromo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-cyclopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated cyclopropylbenzene derivatives.

Reduction Reactions: Reduction of the bromine atoms can yield cyclopropylbenzene or other partially reduced intermediates.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropylbenzenes, while oxidation and reduction reactions can produce different brominated or de-brominated derivatives.

Scientific Research Applications

1,3-Dibromo-2-cyclopropylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.

Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-cyclopropylbenzene involves its interaction with molecular targets through its bromine atoms and cyclopropyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Dibromo-2-cyclopropylbenzene with structurally or functionally related compounds identified in the evidence:

Key Differences and Trends:

Halogen Effects :

- Bromine substituents (as in this compound and (3-Bromopropyl)-benzene) enhance electrophilic aromatic substitution reactivity compared to chlorine analogs like (Dichloromethyl)benzene. Bromine’s larger atomic radius also increases steric effects .

- The dichloro-bromo compound (CAS 93962-66-4) demonstrates combined halogen effects, likely improving thermal stability but increasing environmental persistence .

This contrasts with linear alkyl chains (e.g., 3-bromopropylbenzene), which lack such strain .

Synthetic Utility: Brominated cyclopropane derivatives (e.g., 2-bromo-1-cyclopropylethanone) are valuable in forming carbon-carbon bonds via Suzuki or Heck couplings, a trait likely shared with this compound . (Dichloromethyl)benzene’s simpler structure makes it more suitable for bulk industrial applications, whereas the cyclopropyl-bromo compound may be reserved for specialized syntheses .

Research Findings and Limitations

- Gaps in Data : Direct physical or spectroscopic data for this compound are absent in the provided evidence. Comparisons rely on extrapolation from analogs.

- Safety Considerations : Brominated aromatics (e.g., CAS 93962-66-4) often require careful handling due to toxicity and environmental hazards, suggesting similar precautions for the target compound .

Biological Activity

1,3-Dibromo-2-cyclopropylbenzene is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBr

- IUPAC Name : this compound

This compound features a cyclopropyl group attached to a brominated benzene ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its effects on enzyme activity and potential therapeutic applications. Key findings include:

- Antimicrobial Activity : Studies have indicated that certain dibromobenzene derivatives exhibit antimicrobial properties. The presence of bromine atoms may enhance the lipophilicity of the compound, facilitating membrane penetration and disruption of microbial cell integrity.

- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for various enzymes. For instance, dibromobenzene derivatives have been studied for their inhibitory effects on cytochrome P450 enzymes, which play crucial roles in drug metabolism.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Radical Formation : The compound can generate radical species upon metabolic activation, leading to oxidative stress in cells. This mechanism is particularly relevant in the context of cytotoxicity.

- Receptor Interaction : Similar compounds have been shown to interact with specific receptors (e.g., GABA receptors), potentially influencing neurotransmission and other physiological processes.

Case Studies

Several studies have highlighted the biological activity of dibromobenzene derivatives:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity of various brominated compounds against Gram-positive and Gram-negative bacteria.

- Results demonstrated that this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

-

Enzyme Inhibition Research :

- Research focused on the inhibition of cytochrome P450 enzymes by dibromobenzene derivatives.

- The findings suggested that this compound could inhibit enzyme activity by competing with natural substrates, potentially affecting drug metabolism.

Data Tables

Here are some summarized findings from research studies regarding the biological activity of this compound:

| Study Focus | Biological Activity | Observations |

|---|---|---|

| Antimicrobial Activity | Significant inhibition | MIC values comparable to antibiotics |

| Enzyme Inhibition | Competitive inhibition | Reduced enzyme activity in vitro |

| Cytotoxicity | Induction of oxidative stress | Increased ROS levels in treated cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.